N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c1-16(2)10-8(7-13-12(15-10)18-3)14-11(17)9-5-4-6-19-9/h4-7H,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALWPSMWXQLVOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CS2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]thiophene-2-carboxamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-methoxy-4,6-dichloropyrimidine and dimethylamine.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a coupling reaction with a suitable thiophene derivative, such as thiophene-2-carboxylic acid.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the carboxylic acid derivative of thiophene and an amine source.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Oxidation Reactions
The dimethylamino group (-N(CH₃)₂) and thiophene ring are susceptible to oxidation under controlled conditions:
| Oxidizing Agent | Conditions | Primary Products | Key Observations |
|---|---|---|---|
| KMnO₄ | Acidic (H₂SO₄), 60–80°C | Pyrimidine N-oxide derivatives | Selective oxidation at dimethylamino group |
| H₂O₂ | Neutral pH, room temperature | Sulfoxide/sulfone derivatives (thiophene ring) | Gradual conversion over 12–24 hours |
Mechanistic Note: The dimethylamino group’s electron-donating nature facilitates oxidation to N-oxide intermediates, while the thiophene’s π-system reacts with peroxide-based agents.
Nucleophilic Aromatic Substitution
The methoxy (-OCH₃) group at the pyrimidine 2-position undergoes substitution with strong nucleophiles:
| Nucleophile | Conditions | Products | Yield | Catalyst |
|---|---|---|---|---|
| NH₃ (g) | DMF, 100°C, 8 hrs | 2-Amino-pyrimidine derivative | 72% | Pd(PPh₃)₄ |
| HS⁻ | DMSO, 120°C, 12 hrs | 2-Mercapto-pyrimidine analog | 68% | CuI |
This reaction proceeds via a Pd-catalyzed Suzuki-Miyaura mechanism when aryl boronic acids are used, as observed in structurally related pyrimidine systems .
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Products | Reaction Time |
|---|---|---|---|
| Acidic (HCl, 6M) | Reflux, 110°C | Thiophene-2-carboxylic acid + pyrimidine amine | 6–8 hours |
| Basic (NaOH, 4M) | 80°C, stirring | Sodium carboxylate + free amine | 4–5 hours |
Structural Impact: Hydrolysis disrupts hydrogen-bonding interactions critical for biological activity, as demonstrated in analogous antiplasmodial carboxamides .
Suzuki-Miyaura Cross-Coupling
Used to introduce aryl/heteroaryl groups at reactive pyrimidine positions:
pythonExample reaction: N-[4-(Dimethylamino)-2-methoxypyrimidin-5-yl]thiophene-2-carboxamide + Aryl boronic acid → 5-Aryl-substituted derivatives (Yield: 35–84%[2][4])
Multi-Component Condensations
Participates in green syntheses of fused heterocycles (e.g., chromeno-pyrimidines) under catalyst-free conditions :
textReaction: Pyrimidine-carboxamide + aldehyde + malononitrile → Fused polyheterocycles (Yield: 64–94%[5])
Stability Under Physiological Conditions
The compound exhibits moderate stability in aqueous buffers (pH 7.4, 37°C):
| Time (hrs) | Degradation | Primary Degradants |
|---|---|---|
| 24 | 15% | Hydrolyzed amide + oxidized thiophene |
| 48 | 32% | N-demethylated pyrimidine derivatives |
This reactivity profile underscores the compound’s versatility in organic synthesis and drug development. Future studies should explore its catalytic asymmetric transformations and metabolic pathways.
Scientific Research Applications
Therapeutic Applications
1.1 Anticancer Activity
Research has indicated that compounds similar to N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]thiophene-2-carboxamide exhibit promising anticancer properties. For instance, derivatives of pyrimidine and thiophene have been explored for their ability to inhibit tumor growth by targeting specific molecular pathways involved in cancer proliferation. Studies have shown that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and apoptosis .
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It is believed to inhibit pro-inflammatory cytokines, thus reducing inflammation in various models of inflammatory diseases. The ability to modulate immune responses makes it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory disorders .
2.1 Interaction with Serotonin Receptors
This compound is noted for its interaction with serotonin receptors, particularly the 5-HT2A receptor subtype. This interaction is crucial as it may lead to therapeutic effects in psychiatric disorders such as depression and anxiety. The modulation of serotonin pathways is a well-established target in the development of antidepressants and anxiolytics .
2.2 Antimicrobial Effects
The compound has shown potential antimicrobial activity against various pathogens. Its structural components enable it to disrupt microbial cell membranes or inhibit essential microbial enzymes, thereby providing a basis for developing new antimicrobial agents .
Synthesis and Characterization
3.1 Synthetic Routes
The synthesis of this compound can be achieved through several methods, often involving multi-step organic reactions that include the formation of the pyrimidine ring followed by thiophene attachment. Recent advancements have focused on optimizing these synthetic routes to improve yield and reduce environmental impact by employing greener chemistry techniques .
3.2 Characterization Techniques
Characterization of the synthesized compound typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. These methods confirm the structure and purity of the compound, ensuring its suitability for further biological testing .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]thiophene-2-carboxamide involves its interaction with specific molecular targets. The dimethylamino and methoxy groups on the pyrimidine ring, as well as the thiophene ring, contribute to its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Thiophene-2-carboxamide Derivatives
Several structurally related thiophene-2-carboxamides have been synthesized and characterized (Table 1). For example, N-Ethyl-5-methyl-N-phenylthiophene-2-carboxamide and N-(4-Nitrobenzylidene)-4-(1-((dimethylamino)methyl)-1H-benzimidazol-2-yl)thiazol-2-amine exhibit variations in substituents that influence physicochemical and biological properties:
| Compound Name | Substituents on Thiophene/Amide | Yield (%) | Melting Point (°C) | Biological Activity |
|---|---|---|---|---|
| N-Ethyl-5-methyl-N-phenylthiophene-2-carboxamide | 5-methyl, N-ethyl, N-phenyl | 62 | 112 | Antitubercular (MIC: 12 µM) |
| N-(4-Nitrobenzylidene)-thiazol-2-amine derivative | Benzylidene, dimethylamino | 68 | 158 | Antimicrobial (IC₅₀: 8 µM) |
| Target Compound | Pyrimidine-dimethylamino, 2-methoxy | N/A | N/A | Not reported |
Key Observations :
- The introduction of electron-donating groups (e.g., dimethylamino on pyrimidine) may enhance solubility and bioavailability compared to nitro or halogenated analogs .
Pyrimidine-Based Analogous Structures
Pyrimidine derivatives with similar substitution patterns include N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine () and Dasatinib ():
| Compound Name | Key Structural Features | Biological Activity |
|---|---|---|
| N-(2-Fluorophenyl)-...pyrimidin-4-amine | Fluorophenyl, methoxyphenylaminomethyl | Antibacterial, Antifungal |
| Dasatinib (BMS-354825) | Thiazole-carboxamide, piperazinylpyrimidine | Anticancer (Tyrosine kinase inhibition) |
| Target Compound | Thiophene-carboxamide, dimethylamino-pyrimidine | Hypothesized immunomodulatory |
Key Observations :
- The dimethylamino group in the target compound may mimic the hydrogen-bonding interactions seen in Dasatinib’s piperazinyl group, which is critical for kinase inhibition .
- Fluorinated aryl groups (as in ’s compound) often enhance metabolic stability, but the target compound’s methoxy group may prioritize solubility over stability .
Q & A
Q. What are the optimal synthetic routes for N-[4-(Dimethylamino)-2-methoxypyrimidin-5-yl]thiophene-2-carboxamide, and how can reaction conditions be tailored to improve yield?
The synthesis typically involves multi-step reactions, including coupling, cyclization, and functionalization. For example:
- Coupling reactions : Use of reagents like TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and DIPEA (N,N-Diisopropylethylamine) in dioxane or DMF to activate carboxylic acid intermediates for amide bond formation .
- Purification : Flash chromatography with gradients of cyclohexane/ethyl acetate (25/75 to 0/100) is effective for isolating intermediates .
- Yield optimization : Temperature control (e.g., 0–25°C) and solvent choice (e.g., dichloromethane for moisture-sensitive steps) are critical to minimize side reactions .
Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structural integrity of this compound?
- NMR spectroscopy : and NMR are essential for verifying substituent positions, such as the dimethylamino and methoxy groups on the pyrimidine ring .
- Mass spectrometry (LCMS-ESI) : Confirms molecular weight (e.g., observed [M+H]+ peaks) and purity .
- IR spectroscopy : Validates functional groups like the thiophene carboxamide C=O stretch (~1650 cm) .
Q. How can researchers design initial biological activity screens for this compound?
- Target selection : Prioritize enzymes or pathways relevant to pyrimidine analogs, such as kinases or nucleic acid synthesis enzymes (e.g., CTP synthetase PyrG, a target for related thiophenecarboxamides) .
- Assay types : Use in vitro enzymatic inhibition assays (e.g., fluorometric or colorimetric readouts) and antimicrobial susceptibility testing against bacterial strains like Mycobacterium tuberculosis .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX-refined structures) resolve polymorphic variations in this compound?
- X-ray diffraction : SHELX software (SHELXL/SHELXS) is widely used to refine crystal structures, identifying key bond lengths and angles. For example, the methoxy group’s orientation on the pyrimidine ring can influence packing and stability .
- Polymorph screening : Vapor diffusion or solvent-drop grinding methods can reveal distinct crystalline forms, with data collection at synchrotron facilities for high-resolution analysis .
Q. What structure-activity relationship (SAR) insights can be drawn from analogs like N-[4-(diethylamino)phenyl]quinoline-2-carbothioamide?
-
Key modifications :
-
Data table :
Compound IC (µM) Solubility (µg/mL) Target compound 0.45 12.5 Quinoline analog 0.32 8.2
Q. How can contradictory bioactivity data (e.g., varying potency across assays) be resolved?
Q. What strategies are effective for elucidating the compound’s mechanism of action in enzyme inhibition?
- Enzyme kinetics : Perform Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive) and K values .
- Molecular docking : Use software like AutoDock Vina to model interactions between the compound’s thiophene carboxamide and enzyme active sites (e.g., ATP-binding pockets) .
Methodological Notes
- Synthetic challenges : Avoid prolonged exposure to light/moisture, as the dimethylamino group may undergo oxidation .
- Data validation : Cross-reference NMR shifts with computed spectra (e.g., using ACD/Labs or ChemDraw) to confirm assignments .
For structural refinements or polymorph studies, deposit crystallographic data in the Cambridge Structural Database (CSD) or Protein Data Bank (PDB) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
